1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with a 2-fluoroethyl group and a 2-methoxyphenylmethyl group, making it a unique molecule with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 2-fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halide in the presence of a base such as potassium carbonate.
Attachment of the 2-methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the pyrazole derivative in the presence of a base like sodium hydride.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding to the active site or allosteric sites, leading to changes in cellular signaling pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride
- 2-fluoroethylamine
- 1-Fluoro-2-methoxyethane
Uniqueness
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17ClFN3O |
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Molecular Weight |
285.74 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-18-13-5-3-2-4-11(13)8-15-12-9-16-17(10-12)7-6-14;/h2-5,9-10,15H,6-8H2,1H3;1H |
InChI Key |
OZZKEYFHZGJXLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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